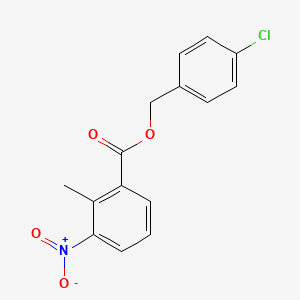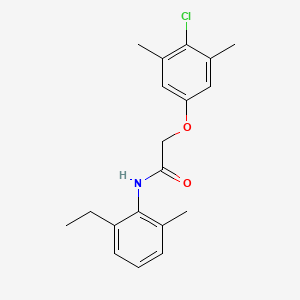
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide, commonly known as BRD7678, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
科学的研究の応用
BRD7678 has been used in a variety of scientific research applications, including cancer research, immunology, and neurobiology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the anti-tumor activity of other chemotherapeutic agents. In immunology, BRD7678 has been used to study the role of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins in the regulation of immune cell function, and to develop new immunotherapeutic strategies. In neurobiology, BRD7678 has been used to investigate the role of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins in the development and function of the nervous system.
作用機序
BRD7678 binds to the bromodomain of N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide proteins, preventing their interaction with acetylated histones and other transcriptional co-factors. This results in the inhibition of gene expression, particularly of genes that are involved in cell proliferation and survival. The mechanism of action of BRD7678 is similar to other N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide inhibitors, such as JQ1 and I-N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide762.
Biochemical and Physiological Effects:
BRD7678 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in some cancer cell lines. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and gemcitabine. In immunology, BRD7678 has been shown to modulate the function of immune cells, such as T cells and macrophages, and to enhance their anti-tumor activity. In neurobiology, BRD7678 has been shown to affect the development and function of the nervous system, particularly in the regulation of synaptic plasticity and memory formation.
実験室実験の利点と制限
The advantages of using BRD7678 in lab experiments include its potency, specificity, and availability. It has been extensively characterized in the literature, and is commercially available from several vendors. However, the limitations of using BRD7678 include its potential toxicity and off-target effects, which may vary depending on the cell type and experimental conditions. It is important to carefully optimize the concentration and duration of treatment, and to use appropriate controls and assays to validate the results.
将来の方向性
There are several future directions for the use of BRD7678 in scientific research. One direction is to further investigate its mechanism of action and specificity, particularly in the context of different cell types and disease models. Another direction is to develop new derivatives and analogs of BRD7678 with improved potency and selectivity. Additionally, BRD7678 could be used in combination with other compounds, such as immune checkpoint inhibitors or epigenetic modifiers, to enhance their therapeutic efficacy. Finally, BRD7678 could be used in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases.
合成法
The synthesis of BRD7678 has been reported in the literature. The method involves the reaction of 5-bromo-2-pyridinylamine with 4-chlorophenylacrylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
特性
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O/c15-11-4-7-13(17-9-11)18-14(19)8-3-10-1-5-12(16)6-2-10/h1-9H,(H,17,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQZSISVCHYYPB-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-bromo-2-pyridinyl)-3-(4-chlorophenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)

![methyl 1-{2-oxo-2-[(2-thienylmethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5852828.png)
![N-(4-methoxyphenyl)spiro[benzimidazole-2,1'-cyclohexan]-5-amine 1-oxide](/img/structure/B5852838.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)